molecular formula C21H22N2O3 B7708293 N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide

N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B7708293
M. Wt: 350.4 g/mol
InChI Key: NUOBHMAMBBCFRC-UHFFFAOYSA-N
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Description

“N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide” is a complex organic compound. It contains a quinoline moiety, which is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The cyclohexyl group is a cycloalkane with the formula C6H11, and the carboxamide group is a functional group consisting of a carbonyl (C=O) and amine (N-H) group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and furan rings are aromatic and planar, while the cyclohexyl group could adopt a chair conformation. The carboxamide group would likely form hydrogen bonds with other molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its structure. For example, due to the presence of multiple aromatic rings and a carboxamide group, the compound is likely to have a relatively high boiling point and be soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many quinoline derivatives have biological activity and are used as pharmaceuticals . The mechanism of action could involve interaction with biological targets such as enzymes or receptors .

Future Directions

The future directions for research on this compound could include exploring its potential uses in pharmaceuticals or other industries, studying its physical and chemical properties in more detail, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-20-16(13-15-7-4-5-10-18(15)22-20)14-23(17-8-2-1-3-9-17)21(25)19-11-6-12-26-19/h4-7,10-13,17H,1-3,8-9,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOBHMAMBBCFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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